Butanediol

Description

Properties

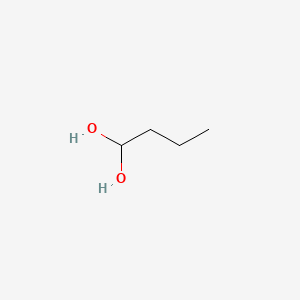

IUPAC Name |

butane-1,1-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-2-3-4(5)6/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQSJQSWAWPGKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074745 | |

| Record name | Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Information not available. | |

| Record name | Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25265-75-2 | |

| Record name | Butanediol (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025265752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

1.1. Chemical Manufacturing

1,4-Butanediol is primarily utilized as a solvent and in the synthesis of various polymers and plastics. Key applications include:

- Production of Polyurethanes : BDO is a crucial precursor in the manufacture of polyurethanes, which are used in foams, elastomers, and coatings.

- Tetrahydrofuran (THF) : BDO can be dehydrated to produce THF, an important solvent in the production of spandex fibers and other materials .

- Biodegradable Plastics : BDO is integral in producing polybutylene succinate (PBS) and polybutylene adipate co-terephthalate (PBAT), which are biodegradable alternatives to conventional plastics .

1.2. Pharmaceutical and Cosmetic Industries

2,3-Butanediol has been identified for its potential applications in pharmaceuticals and cosmetics due to its unique physicochemical properties. It serves as a:

- Cosmetic Ingredient : Its moisturizing properties make it suitable for use in high-value cosmetics .

- Pharmaceutical Intermediate : 2,3-BD is explored for its role in drug formulations due to its ability to enhance solubility and stability of active ingredients .

2.1. Functional Food Additive

1,3-butanediol has garnered attention as a potential functional food ingredient. Research indicates:

- Caloric Source : It provides approximately 6 kcal/g when included in diets at controlled levels, making it a candidate for energy-dense foods .

- Potential Use in Space Nutrition : Studies initiated in the late 1950s focused on using butanediol as a calorie source for extended manned space missions due to its low toxicity and high energy content .

Microbial Production Advances

Recent advancements have focused on bio-based production methods for butanediol, particularly 2,3-butanediol:

3.1. Fermentation Processes

Various microorganisms have been engineered to enhance the yield of butanediol through fermentation processes:

- Feedstock Utilization : Fermentation can utilize diverse feedstocks such as starches, sugars, glycerol, and lignocellulosic materials .

- Cost Reduction : Bio-based production processes are being developed to reduce costs associated with traditional petrochemical methods by optimizing separation and purification techniques .

4.1. Industrial Production Case Study

A demonstration plant in Korea aims to produce around 300 tons of 2,3-butanediol annually using engineered microorganisms. This project highlights the shift towards sustainable production practices that leverage biological pathways over traditional chemical synthesis methods .

4.2. Nutritional Research Case Study

Research on the ingestion of 1,3-butanediol has shown promising results regarding its metabolic effects in humans, indicating potential benefits for athletic performance and weight management when consumed at appropriate levels .

Summary Table of Butanediol Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Industrial Manufacturing | Solvent for plastics, THF production | Versatile chemical intermediate |

| Pharmaceuticals | Drug formulation enhancer | Improves solubility and stability |

| Cosmetics | Moisturizing agent | Enhances product efficacy |

| Nutritional Science | Energy source for space missions | High energy density |

| Microbial Production | Bio-based fermentation | Cost-effective and sustainable |

Mechanism of Action

Butanediol undergoes enzymatic processes in the liver, where it is first converted to gamma-hydroxybutyraldehyde by alcohol dehydrogenase and then to gamma-hydroxybutyrate by aldehyde dehydrogenase . These metabolites interact with the central nervous system, exerting sedative and anesthetic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

1,4-Butanediol vs. 2,3-Butanediol

1,4-Butanediol vs. 1,3-Butanediol

- 1,4-BD is a linear molecule used in industrial polymer synthesis, whereas 1,3-BD is a branched isomer with nutritional applications.

- 1,3-BD has lower toxicity (LD₅₀ > 4,000 mg/kg in rats) and was historically explored as a synthetic calorie source for astronauts , while 1,4-BD poses significant health risks due to GHB conversion .

Butanediol vs. Isobutanol

Fluorinated Butanediol Derivatives

Fluorinated analogs like 2,2,3,3-tetrafluorobutane-1,4-diol exhibit unique reactivity in cyclotriphosphazene reactions, favoring spiro over ansa derivatives (1.5:1 ratio) compared to non-fluorinated counterparts .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Butanediol Isomers

Table 2: Microbial Production Metrics

| Organism | Substrate | Product | Yield (g/L) | Optical Purity |

|---|---|---|---|---|

| E. coli (engineered) | Glucose | 1,4-BD | 18 | Racemic |

| Clostridium autoethanogenum | CO/H₂ | 2R,3R-BD | 1.1 | >99% |

Biological Activity

1,4-Butanediol (BDO) is a versatile chemical compound that has garnered interest due to its significant biological activities and metabolic pathways. It is primarily known as a precursor to gamma-hydroxybutyrate (GHB), a substance with both therapeutic potential and abuse potential. This article delves into the biological activity of butanediol, examining its metabolism, pharmacokinetics, and implications in various biological systems.

Conversion to Gamma-Hydroxybutyrate

1,4-Butanediol is rapidly converted into GHB through a two-step enzymatic process involving alcohol dehydrogenase (ADH) and aldehyde dehydrogenase. The conversion occurs predominantly in the liver, where BDO is first metabolized to gamma-hydroxybutyric aldehyde and subsequently to GHB. Studies have shown that following oral administration of BDO, measurable GHB concentrations appear within minutes, indicating a swift metabolic response .

Pharmacokinetics

- Maximal Plasma Concentration (Cmax) : 3.8 mg/L after 25 mg/kg BDO.

- Time to Maximal Concentration (Tmax) : Approximately 26 minutes.

- Elimination Half-life (T½) : 39 minutes .

Neuropharmacological Effects

The neuropharmacological effects of BDO are primarily attributed to its metabolite, GHB. Both compounds can cross the blood-brain barrier, leading to sedative and euphoric effects. In controlled studies, BDO has shown significant effects on blood pressure and subjective sensations of alertness, which are closely linked to GHB levels in the plasma .

Microbial Applications

Recent research highlights the potential of 2,3-butanediol (a structural isomer of BDO) in microbial metabolism. It has been shown to enhance the survival of certain bacteria under acidic conditions by acting as a neutralizer, thus playing a role in bacterial fitness during infections .

Study on Human Subjects

A double-blind study investigated the effects of BDO on healthy volunteers. Participants received BDO with and without pretreatment with fomepizole (an ADH inhibitor). Results indicated that inhibition of ADH resulted in higher plasma concentrations of BDO and lower concentrations of GHB, confirming ADH's role in BDO metabolism .

Animal Studies

Animal studies have demonstrated that high doses of BDO can lead to neurotoxic effects. However, it was also noted that lower doses do not exhibit significant toxicity or mutagenicity, suggesting a dose-dependent relationship in toxicity .

Safety Assessment

1,4-Butanediol has been evaluated for its toxicological effects across various studies:

- Genotoxicity : No evidence of genotoxicity was found in bacterial reverse mutation tests.

- Reproductive Toxicity : The No Observed Adverse Effect Level (NOAEL) is established at 800 mg/kg for rats .

Aquatic Toxicity

The compound has also been assessed for its environmental impact. Toxicity data for aquatic organisms indicate varying levels of sensitivity across species, necessitating careful consideration in ecological risk assessments .

Summary Tables

| Parameter | Value |

|---|---|

| Cmax (after 25 mg/kg BDO) | 3.8 mg/L |

| Tmax | 26 minutes |

| T½ | 39 minutes |

| NOAEL (Reproductive Toxicity) | 800 mg/kg bw/day |

| Genotoxicity | Negative |

| Study Type | Findings |

|---|---|

| Human Clinical Trial | Higher BDO levels with ADH inhibitor |

| Animal Study | Dose-dependent neurotoxicity |

| Microbial Application | Enhanced bacterial survival |

Chemical Reactions Analysis

1,4-Butanediol

-

Tetrahydrofuran (THF) Formation :

BDO undergoes intramolecular dehydration at 140–220°C in the presence of phosphoric acid or acidic ion-exchange resins to yield THF .

Reaction :

-

γ-Butyrolactone (GBL) Synthesis :

Partial oxidation with oxygen or air over copper- or silver-based catalysts at 200–300°C produces GBL .

Reaction :

2,3-Butanediol

-

Butanone (Methyl Ethyl Ketone) Formation :

Acid-catalyzed dehydration at 150–200°C yields butanone .

Reaction :

1,4-Butanediol

-

Butyrolactone Production :

Catalytic dehydrogenation using ruthenium catalysts at 200°C converts BDO to butyrolactone .

Reaction :

2,3-Butanediol

-

Butene Synthesis :

Deoxydehydration with hydrogen over metal catalysts (e.g., Pd or Pt) produces 1,3-butadiene .

Reaction :

1,4-Butanediol

-

Polyurethane Synthesis :

Reacts with diisocyanates (e.g., naphthalene-1,5-diisocyanate) to form polyurethanes like Vulkollan .

2,3-Butanediol

-

Acetic Acid Esterification :

Heterogeneous catalysis using Amberlyst 36 at 50–110°C yields mono- and diesters .

Reaction :

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Amberlyst 36 | 110 | 93–97 | 85–90 |

1,4-Butanediol

-

Microbial Metabolism :

Pseudomonas putida oxidizes BDO to succinate via 4-hydroxybutyrate intermediates .

Pathway :

2,3-Butanediol

-

Biological Production :

Fermentation by Klebsiella pneumoniae yields stereoisomers (e.g., meso- and (2R,3R)-BDO) from carbohydrates .

1,4-Butanediol

-

Acid Chlorides/Anhydrides :

Reacts exothermically to form esters . -

Oxidizing Agents :

Forms explosive peroxides with HNO₃ or H₂O₂ .

2,3-Butanediol

Q & A

Q. What experimental design strategies are effective for optimizing reaction conditions in butanediol synthesis?

Response surface methodology (RSM) and D-optimal experimental designs are widely used. For example, RSM was applied to optimize 1,4-butanediol acrylate synthesis using SO₄²⁻/TiO₂-SnO₂ catalysts, identifying optimal molar ratios (acid:alcohol = 2.62:1), catalyst loading (8.88% w/w), temperature (136°C), and reaction time (4.68 h) . Similarly, D-optimal designs were used to study polymerization variables (e.g., crosslinker concentration, solvent ratios) for protein separation columns containing 1,4-butanediol, balancing resolution and analysis time . These methods enable systematic exploration of multifactorial interactions while minimizing experimental runs.

Q. How do solubility parameters guide solvent selection in lignin dissolution studies involving butanediol?

The Hansen solubility parameter (δ) theory predicts that lignin solubility is maximized when the solvent’s δ-value matches lignin’s (~14.0 (cal/cm³)¹/²). In 1,4-butanediol/water systems, solubility peaks at >70% butanediol concentration due to closer δ-value alignment . Researchers should calculate δ-values for solvent mixtures and validate with empirical tests to optimize dissolution efficiency.

Q. What are key considerations when selecting microbial hosts for 2,3-butanediol production?

Native producers like Klebsiella or Bacillus may require complex media or pose biosafety risks. Engineered E. coli strains (e.g., expressing budA, budB, budC genes from Enterobacter) offer advantages in metabolic flexibility and media simplicity . Host selection should prioritize genetic tractability, pathway compatibility, and regulatory approval for scale-up.

Advanced Research Questions

Q. How can dynamic flux-balance analysis (dcFBA) improve 2,3-butanediol bioprocess optimization?

dcFBA integrates metabolic models with dynamic process variables to map trade-offs between titer, yield, and productivity. Simulations revealed two-stage fed-batch processes could achieve 43.6 g/L titer and 1.93 g/L/h productivity in E. coli, while continuous two-reactor systems tripled productivity with minimal titer loss . This approach identifies optimal feeding strategies and reactor configurations, reducing trial-and-error experimentation.

Q. What explains contradictory effects of 2,3-butanediol concentration on plant disease resistance?

In Arabidopsis, 10 µM 2,3-butanediol from Bacillus subtilis GB03 enhances resistance to Pseudomonas syringae via JA signaling, but 1 mM suppresses defense responses . Researchers must design dose-response experiments to identify threshold concentrations and assess signaling pathway crosstalk (e.g., JA vs. ET pathways). Transcriptomic profiling under varying doses can elucidate mechanistic shifts.

Q. How do isomer-specific effects influence pharmacological studies of butanediols?

Mice exhibit distinct tolerance and preference patterns across butanediol isomers. For instance, 1,3-butanediol is metabolically tolerated, while 1,4-butanediol is universally rejected, likely due to hepatic toxicity . Studies should include all four isomers (1,2-, 1,3-, 2,3-, 1,4-) and control for enantiomeric purity, as seen in chronic toxicity assays using (R)-1,3-butanediol .

Q. What energy-efficient purification methods address downstream challenges in microbial 2,3-butanediol production?

Extraction-assisted distillation with solvents like 1-butanol reduces energy consumption by 30–40% compared to conventional methods. Isobutyl alcohol and 1-butanol improve separation efficiency due to favorable partition coefficients, enabling ≥99% purity required for fuel applications . Process simulations and techno-economic analysis are critical for scaling these methods.

Q. How does metabolic engineering overcome limitations of native 2,3-butanediol producers?

Engineering E. coli with heterologous pathways (e.g., Enterobacter’s budABC) avoids pathogenicity and complex media requirements . Advanced tools like CRISPR-Cas9 enable precise pathway tuning, while omics data guide knockout/overexpression targets (e.g., redox balance genes). Strain stability and carbon flux partitioning remain key challenges in continuous fermentation.

Methodological Notes

- Data Contradiction Analysis : Compare simulation (dcFBA) predictions with experimental validations to refine metabolic models .

- Scale-Up Considerations : Use techno-economic modeling to evaluate energy and cost trade-offs in purification .

- Biological Replicates : Include ≥3 replicates in dose-response studies to account for variability in plant-microbe interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.